molecular formula C6H4N4O3 B187976 4-Amino-7-nitrobenzofurazan CAS No. 10199-91-4

4-Amino-7-nitrobenzofurazan

Cat. No. B187976
CAS RN: 10199-91-4
M. Wt: 180.12 g/mol
InChI Key: YXKOGLINWAPXPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-7-nitrobenzofurazan (4ABF) is an antimicrobial agent that has been shown to inhibit the growth of bacteria and fungi .


Synthesis Analysis

The synthesis of 4-Amino-7-nitrobenzofurazan is based on the nucleophilic substitution of halogens from 4-halo-7-nitrobenzofurazan, with the halogen being either chlorine (NBD-Cl) or fluorine . In one study, six new NBD derivatives were prepared from NBD-Cl and five primary amines or N-methylhydroxylamine .


Molecular Structure Analysis

The molecular structure of 4-Amino-7-nitrobenzofurazan was confirmed by various structural analyses performed by IR, NMR, UV–Vis, and MS .


Chemical Reactions Analysis

The reaction rates of 4-Amino-7-nitrobenzofurazan with amino acids have been studied. The benzofurazan ring has a stronger inductive effect and a lower resonance effect than a nitro group, facilitating the SN Ar substitution .


Physical And Chemical Properties Analysis

4-Amino-7-nitrobenzofurazan is known for its fluorescence properties . It reacts with primary or secondary amines to produce a fluorescent product and is used for the analysis of amino acids and low molecular weight amines .

Scientific Research Applications

  • Fluorogenic Nature for Protein and Lipid Labeling : The fluorogenic nature of nitrobenzofurazan (NBD) derivatives, including 4-amino substituted NBD, makes them useful for protein and lipid labeling in biological research. This property is due to their ability to generate stable fluorescent adducts when interacting with aliphatic amines (Sveen et al., 2015).

  • Chemical Reactivity and Electrophilicity : The electrophilic nature of 4-chloro-7-nitrobenzofurazan, a related compound, indicates its reactivity towards nucleophiles, which is significant for its use as a protein-labeling reagent (Baines et al., 1977).

  • Photophysical and Photochemical Properties : Investigations into the photophysical and photochemical properties of these compounds reveal insights into their excited states and the possibility of phosphorescence, which is relevant in material science and photophysics (Sveen et al., 2015).

  • Surface-enhanced Fluorescence and Raman Scattering : The study of sulfur-functionalized 4-amino-7-nitrobenzofurazan on gold and silver substrates has revealed its potential in enhancing fluorescence and Raman scattering. This application is significant in the field of analytical chemistry (Muniz-Miranda et al., 2011).

  • Application in Air Monitoring : N-Methyl-4-hydrazino-7-nitrobenzofurazan has been used as a reagent for monitoring aldehydes and ketones in the air. This application is important in environmental analysis and monitoring (Büldt & Karst, 1999).

  • Use in Fluorescent Quantitation in Foods : 7-Chloro-4-nitrobenzofurazan (NBD-CI) has been utilized for the fluorescent quantitation of biologically active amines in foods, indicating its application in food science and safety (Voigt & Eitenmiller, 1974).

  • Determination of Amino Acids in Biological Fluids : The reactivity of 4-chloro-7-nitrobenzofurazan with amino acids has been exploited for their determination in biological fluids using voltammetry, a technique useful in biochemical and clinical analysis (Nieto et al., 1996).

Safety And Hazards

The safety data sheet for 4-Amino-7-nitrobenzofurazan indicates that it causes skin and eye irritation. Protective measures include wearing personal protective equipment, avoiding dust formation, and ensuring adequate ventilation .

properties

IUPAC Name

4-nitro-2,1,3-benzoxadiazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O3/c7-3-1-2-4(10(11)12)6-5(3)8-13-9-6/h1-2H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKOGLINWAPXPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345103
Record name 4-Amino-7-nitrobenzofurazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-7-nitrobenzofurazan

CAS RN

10199-91-4
Record name 4-Amino-7-nitrobenzofurazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-7-nitrobenzofurazan
Reactant of Route 2
4-Amino-7-nitrobenzofurazan
Reactant of Route 3
Reactant of Route 3
4-Amino-7-nitrobenzofurazan
Reactant of Route 4
Reactant of Route 4
4-Amino-7-nitrobenzofurazan
Reactant of Route 5
Reactant of Route 5
4-Amino-7-nitrobenzofurazan
Reactant of Route 6
Reactant of Route 6
4-Amino-7-nitrobenzofurazan

Citations

For This Compound
96
Citations
M Bem, F Badea, C Draghici, MT Caproiu, M Vasilescu… - Arkivoc, 2007 - arkat-usa.org
The following new compounds were obtained by reacting 4-chloro-7-nitrobenzofurazan (NBD-Cl, 1) with five primary amines: 3b with a benzo-crown ether 18C6; 3c with an N-(α-…
Number of citations: 25 www.arkat-usa.org
C Sveen, N Macia, V Zaremberg… - Photochemistry and …, 2015 - Wiley Online Library
The nitrobenzofurazan ( NBD ) moiety has gained tremendous popularity over the last decades due to its fluorogenic nature. Indeed, upon interaction with aliphatic amines, it generates …
Number of citations: 6 onlinelibrary.wiley.com
SJ Ferguson, WJ Lloyd, GK Radda - Biochemical Journal, 1976 - portlandpress.com
… Measurement of the E475 from the 4-amino7-nitrobenzofurazan chromophore is related tothe number of mol of nitrobenzofurazan incorporated by a molar extinction coefficient of 26000 …
Number of citations: 49 portlandpress.com
M Muniz-Miranda, T Del Rosso, E Giorgetti… - Analytical and …, 2011 - Springer
… We investigated the chemisorption of self-assembled monolayers of sulfur-functionalized 4-amino-7-nitrobenzofurazan on gold and silver nanoisland films (NIFs) by means of surface-…
Number of citations: 16 link.springer.com
A Büldt, U Karst - Analytical Chemistry, 1999 - ACS Publications
… reagent 2,4-dinitrophenylhydrazine (DNPH), MNBDH is oxidized by both ozone and nitrogen dioxide quantitatively to only one product, N-methyl-4-amino-7-nitrobenzofurazan (MNBDA)…
Number of citations: 65 pubs.acs.org
X Wang, X Liu, T Cheng, H Li, XF Yang - Sensors and Actuators B …, 2018 - Elsevier
… It was reported that the photoexcitation of 4-amino-7-nitrobenzofurazan (NBD-NH 2 ) involves intramolecular charge transfer (ICT) [42]. These ICT compounds are highly solvatochromic, …
Number of citations: 14 www.sciencedirect.com
NN Mateeva, SD Deiab, EE Archibong… - Journal of inclusion …, 2010 - Springer
Three novel aza-crown ether derivatives incorporating 4-amino-7-nitrobenzaoxa-1,3-diazole (NBD) chromophore were synthesized and their structure confirmed by 1 H-NMR, IR and …
Number of citations: 6 link.springer.com
A Büldt, U Karst - Analytical chemistry, 1999 - ACS Publications
… Nitrite reacts in the presence of mineral acids with the nonfluorescent N-methyl-4-hydrazino-7-nitrobenzofurazan forming N-methyl-4-amino-7-nitrobenzofurazan, which can be detected …
Number of citations: 114 pubs.acs.org
B Heyne, C Beddie, JC Scaiano - Organic & Biomolecular Chemistry, 2007 - pubs.rsc.org
… non-fluorescent and reacts with peroxyl radicals by hydrogen transfer in an aqueous medium under neutral conditions to release the fluorescent N-methyl-4-amino-7-nitrobenzofurazan (…
Number of citations: 36 pubs.rsc.org
B Heyne, S Ahmed, JC Scaiano - Organic & biomolecular chemistry, 2008 - pubs.rsc.org
Two new sensors for the detection of reactive oxygen species have been synthesized and characterized; they contain the 4-amino-7-nitrobenzofurazan (ABF) moiety covalently tethered …
Number of citations: 19 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.